molecular formula C7H13NO3S B7803148 N-Acetyl-dl-penicillamine CAS No. 90580-84-0

N-Acetyl-dl-penicillamine

Cat. No. B7803148
CAS RN: 90580-84-0
M. Wt: 191.25 g/mol
InChI Key: MNNBCKASUFBXCO-UHFFFAOYSA-N
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Description

N-Acetyl-dl-penicillamine (NAP) is a thiol compound often used as a control molecule in studies involving nitric oxide donor molecules such as S-nitroso-N-acetyl-dl-penicillamine (SNAP) and sodium nitroprusside (SNP). It is also used as a heavy metal chelator .


Synthesis Analysis

NAP has been used in the surface modification of gold and silver nanoparticles. A synthetic route involves aminating PVC to a specified degree and then further modifying it by covalently linking S-nitroso-N-acetyl-d-penicillamine (SNAP) groups to the free primary amine sites to create a nitric oxide releasing polymer (SNAP-PVC) . Another study reported the conjugation of ampicillin, a commonly used antibiotic, with S-nitroso-N-acetylpenicillamine (SNAP), an S-nitrosothiol compound (RSNO) used for controlled nitric oxide (NO) release .


Molecular Structure Analysis

The molecular formula of this compound is C7H13NO3S. The IUPAC name is 2-acetamido-3-methyl-3-sulfanylbutanoic acid. The InChI is 1S/C7H13NO3S/c1-4(9)8-5(6(10)11)7(2,3)12/h5,12H,1-3H3,(H,8,9)(H,10,11) and the canonical SMILES is CC(=O)NC(C(=O)O)C©©S .


Chemical Reactions Analysis

NAP has been used in the surface modification of gold and silver nanoparticles. The interaction of NAP with the metal nanoparticle surface was studied by isothermal titration calorimetry (ITC). The results indicate that equilibrium is reached with the formation of a submonolayer corresponding to ca. 40% and 64% of total surface coverage for PEN and NAP, respectively .


Physical And Chemical Properties Analysis

This compound is a white crystalline powder . The molecular weight is 191.25 g/mol .

Scientific Research Applications

1. Nanoparticle Research

N-Acetyl-dl-penicillamine (NAP) has been explored in the field of nanoparticle research. A study investigated the surface modification of gold and silver nanoparticles with DL-penicillamine (PEN) and NAP, motivated by the possibility of inducing pH-controlled reversible nanoparticle assembly. Both PEN and NAP modified nanoparticles could be reversibly aggregated at acidic pH, a process monitored using surface enhanced Raman scattering (SERS) spectroscopy (Taladriz‐Blanco et al., 2011).

2. Mercury Mobilization

NAP has been used in vivo and in vitro for the mobilization of methyl mercury. It was found to be effective in removing mercury from the brain and body, showing higher chemical affinity for methyl mercury compared to other thiols tested (Aaseth, 2009).

3. Analytical Chemistry

In analytical chemistry, NAP has been used in a novel competitive-displacement fluorescence assay for L-penicillamine. CdTe quantum dots modified by N-acetyl-L-cysteine were utilized for the determination of L-penicillamine, demonstrating the potential of NAP in analytical methods (Huang et al., 2018).

4. Kinetic Potentiometric Determination

NAP has applications in the kinetic potentiometric determination of pharmaceuticals. A method was developed for the determination of D-penicillamine and N-acetyl-L-cysteine, based on their reaction with iodate (Martinović & Radic, 2009).

5. Cancer Research

In cancer research, NAP has been studied for its potential role in inducing apoptosis via the ER stress response-signaling pathway. The study showed that N-acetyl cysteine and penicillamine induce apoptosis in multiple types of human cancer cells, mediated by the ER stress pathway (Guan et al., 2010).

6. Hydrolytic Technology

NAP has been studied in the context of hydrolytic technology for the preparation of L-penicillamine from D-penicillamine. This research provides a method with moderate reaction conditions and shorter reaction time for the preparation of L-penicillamine (Fang & Wenqing, 2007).

Mechanism of Action

Target of Action

N-Acetyl-dl-penicillamine is primarily a chelating agent . It targets heavy metals, particularly mercury , and binds to them, forming a complex that can be excreted from the body . This compound also inhibits the binding of methyl mercury to isolated human erythrocytes .

Mode of Action

This compound interacts with its targets by binding to them and forming a complex . It can remove 50% of methyl mercury ions from methyl mercury-loaded blood cells when used at a concentration of 1 mM . This interaction results in the reduction of the biological half-life of mercury and the decrease of mercury levels in the liver, kidney, brain, and blood .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the chelation of heavy metals . By binding to heavy metals like mercury, it prevents these metals from causing toxicity within the body . The downstream effects of this pathway include the reduction of mercury levels in various organs and the increase of urinary excretion of mercury .

Pharmacokinetics

This suggests that it facilitates the excretion of mercury, thereby impacting the bioavailability of mercury within the body .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of mercury levels within the body . By chelating mercury, it prevents this heavy metal from exerting toxic effects on cells . It also increases the urinary excretion of mercury, further reducing the body’s overall mercury load .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is known, though, that the compound’s chelating action is effective in the physiological environment of the human body .

Safety and Hazards

No special precautions are necessary if used correctly. Avoid breathing dust/fume/gas/mist/vapours/spray. Avoid prolonged or repeated exposure. Keep away from sources of ignition. Take precautionary measures against static discharge .

properties

IUPAC Name

2-acetamido-3-methyl-3-sulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3S/c1-4(9)8-5(6(10)11)7(2,3)12/h5,12H,1-3H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNBCKASUFBXCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C(=O)O)C(C)(C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90870390
Record name N-Acetyl-3-sulfanylvaline
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Molecular Weight

191.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59-53-0, 90580-84-0
Record name N-Acetyl-3-mercaptovaline
Source CAS Common Chemistry
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Record name N-Acetyl-DL-penicillamine
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Record name NSC92752
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Record name N-Acetyl-3-sulfanylvaline
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Record name N-acetyl-3-mercapto-DL-valine
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Record name N-ACETYLPENICILLAMINE, DL-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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